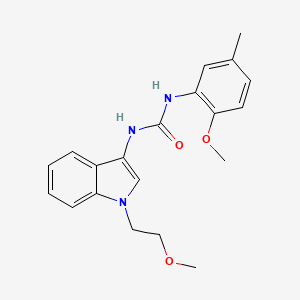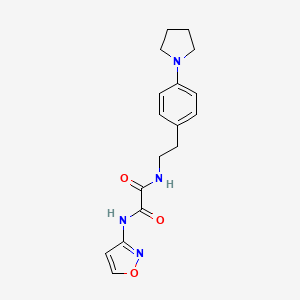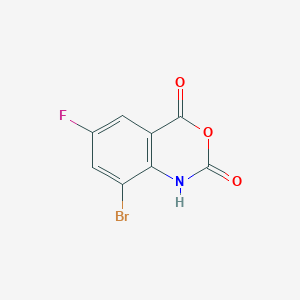
1-(2-methoxy-5-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-methoxy-5-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
Synthesis and Chemical Properties
Urea derivatives are synthesized through various chemical reactions, highlighting their chemical versatility and potential for modification to explore different biological activities. For example, the study by Peet (1987) discusses the reactions of isocyanatobenzoyl chloride with aminotetrazole, demonstrating the formation of quinazoline and benzoic acid derivatives, which are crucial for understanding the chemical behavior of complex ureas in synthetic pathways Peet, N. (1987).
Biological Activity
The research on urea derivatives often focuses on their biological activities, such as enzyme inhibition, anticancer properties, and potential as pharmaceutical agents. For instance, Mustafa et al. (2014) synthesized various urea derivatives and evaluated their enzyme inhibition and anticancer activities, providing insights into the therapeutic potential of these compounds Mustafa, S., Perveen, S., & Khan, A. (2014).
Antitumor Activities
The synthesis and structural characterization of certain urea derivatives reveal their antitumor activities. Hu et al. (2018) synthesized a specific urea compound and analyzed its antitumor activity, contributing to the development of new anticancer drugs Hu, Ch., Wei, Dd., Sun, Xf., Lin, Rl., Hu, Mm., Tang, L., Wang, Z., & He, D. (2018).
Material Science Applications
In the realm of material science, the structural analysis and characterization of urea derivatives are crucial for developing new materials with specific properties. The crystal structure analysis of specific urea compounds, such as the work by Kang et al. (2015), provides valuable information on the molecular arrangements and potential applications of these compounds in various industries Kang, Gihaeng, Kim, Jineun, Kwon, Eunjin, & Kim, Tae Ho (2015).
Environmental and Corrosion Studies
Urea derivatives are also investigated for their potential in environmental science, such as their roles in corrosion inhibition. Bahrami et al. (2012) explored the inhibition effect of certain urea compounds on mild steel corrosion, demonstrating the practical applications of these compounds in protecting materials from degradation Bahrami, M., & Hosseini, Seyed Mohammad Ali (2012).
properties
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-14-8-9-19(26-3)16(12-14)21-20(24)22-17-13-23(10-11-25-2)18-7-5-4-6-15(17)18/h4-9,12-13H,10-11H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNCUCVVKVUMND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxy-5-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2733895.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2733897.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2733898.png)
![3-[6-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2733899.png)
![1-[[3-(Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl]benzotriazole](/img/structure/B2733900.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide](/img/structure/B2733902.png)
![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-phenoxyphenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2733904.png)
![N-[[4-(4-bromophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2733905.png)
![2-[1-(Bromomethyl)cyclobutyl]oxane](/img/structure/B2733907.png)
![(E)-2-cyano-N-propan-2-yl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2733908.png)



